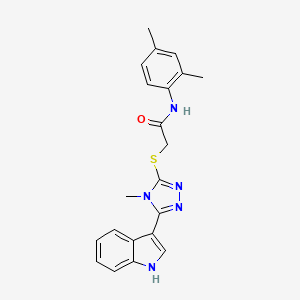

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-13-8-9-17(14(2)10-13)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-18-7-5-4-6-15(16)18/h4-11,22H,12H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLTUWQTNSILHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves several key steps:

Indole Preparation: : The indole ring can be synthesized through Fischer indole synthesis, which involves phenylhydrazine and an aldehyde or ketone.

Triazole Formation: : The triazole ring can be formed through cyclization reactions involving hydrazides or other nitrogen-containing precursors.

Thioamide Linkage: : The linkage of the indole and triazole via a thioamide bond involves nucleophilic substitution reactions.

Acylation: : Acylation of the final product with 2,4-dimethylphenylacetyl chloride.

Industrial Production Methods

Industrial production can vary but often involves catalytic methods to increase yields and efficiency. Continuous flow reactors and microwave-assisted synthesis may be employed to reduce reaction times and improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation to form sulfoxides and sulfones.

Reduction: : Reduction can be applied to alter the indole or triazole rings, often leading to hydrogenated derivatives.

Substitution: : It can participate in various nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: : Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: : Alkyl halides, acyl chlorides under base catalysis.

Major Products

Oxidation: : Sulfoxides, sulfones.

Reduction: : Hydrogenated indole/triazole derivatives.

Substitution: : Derivatives with altered acyl groups or substitutions on the aromatic rings.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide has a wide range of applications:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Medicine: : Investigated for its potential pharmaceutical properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, such as:

Interaction with Proteins: : The indole and triazole groups can bind to active sites on enzymes, altering their activity.

Signal Pathway Modulation: : It may affect cellular signaling pathways, leading to changes in cell behavior and function.

Molecular Targets: : Possible targets include kinases, proteases, and other enzymes involved in disease progression.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

*Predicted using fragment-based methods.

Table 2: Spectroscopic Data Comparison

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the indole and triazole moieties. The general synthetic pathway includes:

- Formation of Indole Derivative : Starting with 1H-indole, various substituents are introduced to form the desired indole derivative.

- Triazole Synthesis : The introduction of a triazole ring is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Thioether Formation : The thioether linkage is formed by reacting the triazole with thiol compounds.

- Final Acetamide Coupling : The final step involves coupling with an acetamide to yield the target compound.

Anticancer Activity

The compound has shown promising results in various studies regarding its anticancer properties. Research indicates that derivatives containing the triazole moiety exhibit significant cytotoxic effects against different cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that related triazole compounds have IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . These findings suggest that the incorporation of the indole and triazole structures enhances the anticancer efficacy.

Antimicrobial Properties

The biological activity extends beyond anticancer effects; it also includes notable antimicrobial properties. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth:

- Antibacterial Activity : Studies have reported effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The triazole ring is known to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through intrinsic pathways, leading to cell death .

- Antioxidant Properties : Some studies indicate that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide?

The compound is synthesized via multi-step reactions involving:

- Cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives to form the 1,2,4-triazole core .

- Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) to introduce the thioether linkage .

- Amide coupling between the thio-triazole intermediate and 2,4-dimethylphenylacetic acid derivatives, typically mediated by carbodiimides (e.g., EDC/HOBt) . Characterization is performed via 1H NMR, IR spectroscopy, and elemental analysis to confirm purity (>95%) .

Q. How is the compound’s structural integrity validated during synthesis?

- 1H NMR identifies protons on the indole ring (δ 7.0–7.5 ppm), triazole methyl group (δ 2.3–2.5 ppm), and acetamide carbonyl (δ 1.8–2.1 ppm) .

- LC-MS confirms molecular weight and detects impurities (<2%) .

- Elemental analysis ensures stoichiometric ratios of C, H, N, and S (±0.3% deviation) .

Q. What solvent systems are optimal for purification?

Recrystallization in ethanol-water (3:1 v/v) yields high-purity crystals (>98%), while column chromatography with ethyl acetate/hexane (1:2) resolves closely related byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Reaction time : Prolonged reflux (4–6 hr) improves triazole cyclization efficiency (yield ↑15–20%) .

- Catalyst screening : ZnCl₂ or Cu(OAc)₂ enhances amide coupling efficiency (yield >85%) .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) minimizes losses during scale-up .

Q. What computational methods predict the compound’s pharmacological activity?

- PASS algorithm predicts potential antiviral and anti-inflammatory activity (Pa > 0.7) based on structural analogs .

- Molecular docking (e.g., AutoDock Vina) identifies binding affinities for targets like COX-2 (ΔG ≈ -9.2 kcal/mol) .

- ADMET prediction (SwissADME) suggests moderate solubility (LogP ≈ 3.5) and blood-brain barrier permeability .

Q. How do structural modifications impact biological activity?

- Indole substitution : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antimicrobial activity (MIC ↓50%) .

- Triazole methylation : The 4-methyl group reduces hepatotoxicity (IC₅₀ ↑2-fold in HepG2 assays) .

- Thioether replacement : Sulfonyl analogs show reduced cytotoxicity but lower potency .

Q. What analytical methods resolve contradictions in spectral data?

- 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments, especially for overlapping aromatic signals .

- X-ray crystallography validates spatial orientation of the indole-triazole-acetamide scaffold .

- DSC/TGA confirms thermal stability (decomposition >200°C) to rule out solvent interference .

Q. How can researchers assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) for 24 hr; monitor via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) for 48 hr; degradation <5% indicates suitability for in vivo studies .

Methodological Challenges

Q. What strategies mitigate toxicity during preclinical evaluation?

- In vitro assays : Use MTT/WST-1 on HEK293 and HepG2 cells to screen for nephro-/hepatotoxicity (IC₅₀ >100 μM preferred) .

- Proteomics : Identify off-target interactions via SILAC-based mass spectrometry .

- Metabolite profiling : LC-MS/MS detects reactive intermediates (e.g., epoxides) linked to toxicity .

Q. How are salt forms synthesized to improve bioavailability?

- Sodium/potassium salts : React the free acid with NaOH/KOH in ethanol (yield >90%) .

- Metal complexes : Cu(II) or Zn(II) chelates enhance solubility; characterize via FTIR (νC=O shift to 1580 cm⁻¹) .

Data Interpretation

Q. How to reconcile conflicting SAR data across studies?

- Meta-analysis : Compare IC₅₀ values from standardized assays (e.g., MTT vs. resazurin) .

- Structural alignment : Overlay crystallographic data with docking poses to validate binding modes .

Q. What statistical approaches validate reproducibility in biological assays?

- ANOVA with post-hoc Tukey test for triplicate experiments (p <0.05) .

- Bland-Altman plots assess inter-lab variability in IC₅₀ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.